Natural sources and occurrence of Ethyl trans-2-decenoate in plants.
Natural sources and occurrence of Ethyl trans-2-decenoate in plants.
An In-depth Technical Guide on the Natural Sources and Occurrence of Ethyl trans-2-decenoate in Plants
Introduction
Ethyl trans-2-decenoate is an unsaturated fatty acid ethyl ester recognized for its characteristic fruity aroma, most notably that of pear peel.[1] As a volatile organic compound (VOC), it plays a significant role in the flavor and fragrance profile of several plant species. This technical guide provides a comprehensive overview of the natural occurrence of ethyl trans-2-decenoate in the plant kingdom, summarizes quantitative data, details the experimental protocols for its analysis, and illustrates relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and natural product chemistry.
Natural Occurrence in Plants
Ethyl trans-2-decenoate has been identified as a natural volatile constituent in a variety of fruits. Its presence is a key contributor to the characteristic aroma of many of these plants. The primary natural sources reported in the literature include:
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Pears (Pyrus species): It is a significant aroma component, particularly in Bartlett pears, where it imparts a distinctive ripe pear note.[1][2][3][4]
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Quince (Cydonia oblonga): This fruit is another prominent source of ethyl trans-2-decenoate.[2][4][5][6][7]
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Apples (Malus domestica): The compound is found in fresh apples and contributes to their complex aroma profile.[2][3][4][8]
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Grapes (Vitis species): It has been reported in Concord grapes and is also found in grape-derived products like pear brandy.[2][3][4][8]
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Durian (Durio zibethinus): This tropical fruit also contains ethyl trans-2-decenoate as part of its volatile profile.[4]
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Spineless Monkey Orange (Strychnos madagascariensis): The presence of this ester has also been noted in this fruit.[3][4]
The compound is often part of a complex mixture of esters, alcohols, and aldehydes that collectively define the fruit's unique scent.[9]
Quantitative Data
The concentration of ethyl trans-2-decenoate can vary significantly depending on the plant species, cultivar, ripeness stage, and environmental conditions. The following table summarizes available quantitative data from the cited literature.
| Plant Source | Cultivar/Variety | Plant Part | Concentration | Reference |
| Quince (Cydonia oblonga Mill.) | Not Specified | Fruit Oil | Trace | [5] |
| Grapes (Vitis species) | Catalan roxo | Skin | Present | [10] |
| Grapes (Vitis species) | Catalan roxo | Pulp | Traces | [10] |
Note: Comprehensive quantitative data for ethyl trans-2-decenoate across a wide range of plant sources is limited in the publicly available literature. The term "Present" or "Trace" indicates that the compound was identified, but a specific concentration was not reported in the accessible abstracts.
Biosynthesis of Ethyl Esters in Plants
While the specific biosynthetic pathway for ethyl trans-2-decenoate is not extensively detailed, it is understood to be derived from fatty acid metabolism. Volatile esters in fruits are generally synthesized from precursors originating from lipid and amino acid metabolism. The formation of ethyl esters involves the esterification of a carboxylic acid (in this case, trans-2-decenoic acid) with ethanol (B145695). The availability of ethanol often increases during fruit ripening, a process heavily regulated by the plant hormone ethylene. The biosynthesis of the acid moiety, trans-2-decenoic acid, likely proceeds through the lipoxygenase (LOX) pathway, which is responsible for the formation of many C6 and C9 aldehydes and alcohols from the breakdown of C18 unsaturated fatty acids like linoleic and linolenic acid.[9]
Experimental Protocols
The analysis of volatile compounds like ethyl trans-2-decenoate from plant matrices requires specialized techniques for extraction, separation, and identification. The most common methods are based on gas chromatography.[11][12]
Sample Preparation and Volatile Extraction
The primary challenge is to efficiently extract volatile compounds from the complex plant tissue without degradation or contamination.
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Steam Distillation:
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Principle: This method is used to isolate essential oils and other volatile compounds from solid or semi-solid plant material.
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Protocol:
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Fresh plant material (e.g., 20 kg of sliced fruit) is placed in a distillation apparatus.[7]
-
Steam is passed through the material, causing the volatile compounds to vaporize.
-
The vapor mixture (steam and volatiles) is then cooled in a condenser.
-
The resulting liquid, a mixture of water and the essential oil containing the volatiles, is collected.
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The distillate is saturated with sodium chloride to reduce the solubility of the organic compounds and then extracted with an organic solvent like diethyl ether.[7]
-
The solvent is carefully evaporated to yield the concentrated essential oil.
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-
-
Headspace Solid-Phase Microextraction (HS-SPME):
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Principle: A solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a plant sample. Volatiles adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.[13]
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Protocol:
-
A known quantity of homogenized plant material (e.g., fruit pulp) is placed in a sealed vial.
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The vial is often heated to a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to equilibrate in the headspace.
-
The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
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The fiber is then retracted and immediately inserted into the hot injection port of a GC-MS system for desorption and analysis.
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-
Identification and Quantification
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Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is the gold standard for separating and identifying volatile compounds.[11] The gas chromatograph separates the components of the volatile mixture based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the individual components, producing a unique mass spectrum for each, which acts as a "fingerprint" for identification.
-
Protocol:
-
Injection: The extracted volatiles (either as a liquid extract or via SPME desorption) are introduced into the GC inlet.
-
Separation: The compounds travel through a long, thin capillary column (e.g., DB-5, FFAP) housed in an oven. The oven temperature is gradually increased in a programmed manner to elute the compounds sequentially.
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Detection and Identification: As each compound exits the column, it enters the mass spectrometer. It is ionized and fragmented. The resulting mass spectrum is compared to spectral libraries (e.g., NIST, Wiley) for identification. Retention time is also used as a confirmation parameter by comparing it to that of an authentic standard.[11]
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Quantification: For quantitative analysis, an internal standard (a known amount of a compound not present in the sample) is added at the beginning of the extraction. The peak area of the target analyte (ethyl trans-2-decenoate) is compared to the peak area of the internal standard to calculate its concentration.
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References
- 1. ETHYL TRANS-2-DECENOATE CAS#: 7367-88-6 [chemicalbook.com]
- 2. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 3. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 4. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Volatile components of quince fruit (Cydonia oblonga Mill.). | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-反-4-顺-癸二烯酸乙酯 natural, ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openpub.fmach.it [openpub.fmach.it]
- 11. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The plant volatilome: methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

